molecular formula C18H16N4O3 B11000445 N-[3-(acetylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-[3-(acetylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B11000445
M. Wt: 336.3 g/mol
InChI Key: OFVPZILJWGVTMB-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a quinazolinone moiety through an acetamide linkage. The intricate arrangement of these functional groups endows the compound with distinct biochemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves a multi-step process. One common synthetic route begins with the acetylation of 3-aminophenylamine to form N-(3-acetylamino)aniline. This intermediate is then subjected to a condensation reaction with 2-chloroquinazolin-4(3H)-one under basic conditions to yield the target compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and yield of the compound. Additionally, purification techniques like recrystallization and chromatography are utilized to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the quinazolinone moiety to its corresponding dihydroquinazoline form.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, dihydroquinazoline compounds, and substituted phenylacetamides, each possessing unique chemical and biological properties.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide has found applications in several scientific domains:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of kinases and other regulatory proteins.

    Medicine: Research has explored its potential as an anticancer agent, given its ability to interfere with cellular signaling pathways.

    Industry: It is used in the development of novel materials and as a component in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as kinases and other regulatory proteins. The compound binds to the active site of these proteins, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular pathways involved may vary depending on the specific biological context and target protein.

Comparison with Similar Compounds

N-[3-(acetylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide can be compared with other quinazolinone derivatives, such as:

    Gefitinib: A well-known kinase inhibitor used in cancer therapy.

    Erlotinib: Another kinase inhibitor with a similar mechanism of action.

    Lapatinib: A dual kinase inhibitor targeting both EGFR and HER2.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct biochemical properties and reactivity compared to other quinazolinone derivatives.

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C18H16N4O3/c1-12(23)20-13-5-4-6-14(9-13)21-17(24)10-22-11-19-16-8-3-2-7-15(16)18(22)25/h2-9,11H,10H2,1H3,(H,20,23)(H,21,24)

InChI Key

OFVPZILJWGVTMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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